

Commercial Suppliers and Technical Guide for Saroglitzazar Sulfoxide-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Saroglitzazar sulfoxide-d4

Cat. No.: B15555423

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For researchers, scientists, and drug development professionals, sourcing high-quality, reliable deuterated metabolites is a critical step in pharmacokinetic and metabolic studies. **Saroglitzazar sulfoxide-d4**, the deuterium-labeled version of the active metabolite of the dual PPAR α/γ agonist Saroglitzazar, is essential for use as an internal standard in bioanalytical assays. This technical guide provides an in-depth overview of commercial suppliers and relevant experimental protocols.

Commercial Supplier Overview

Several commercial suppliers offer **Saroglitzazar sulfoxide-d4**, primarily for research purposes. The product is often available as the magnesium salt. While most suppliers require a direct inquiry or user registration to view pricing, the following table summarizes publicly available technical data to facilitate comparison.

Supplier	Product Name	Catalog No.	Molecular Formula	Molecular Weight (g/mol)	Purity	Stock Status
Simson Pharma	Saroglitazamer Sulfoxide D4 Magnesium Salt	S1490002	C ₅₀ H ₄₈ D ₈ MgN ₂ O ₁₀ S ₂	941.47	Certificate of Analysis provided	Custom Synthesis[1]
Artis Standards	Saroglitazamer Sulfoxide D4 Magnesium Salt	AC0476	(C ₂₅ H ₂₄ D ₄ NO ₅ S) ₂ M	459.59	>95% (By HPLC)	In-stock
InvivoChem	Saroglitazamer sulfoxide-d4	V78888	C ₂₅ H ₂₅ D ₄ NO ₅ S	459.59	≥98%	Inquire
MedchemExpress	Saroglitazamer sulfoxide-d4	HY-142255S1	C ₂₅ H ₂₅ D ₄ NO ₅ S	459.59	Inquire	Inquire[2]
Clearsynth	Saroglitazamer Sulfoxide-d4	CS-O-16431	C ₂₅ H ₂₅ D ₄ N ₂ O ₅ S	459.59	≥90% (by HPLC)	Inquire (Available in 1, 2.5, 5, 10, 25, 50 mg)[3]
The Pure Chem	Saroglitazamer Sulfoxide D4 Manesium Salt	TPCC0476	(C ₂₅ H ₂₄ D ₄ NO ₅ S) ₂ M	459.59	100.00%	In-stock[4]

Note: Pricing information is generally not publicly available and requires direct contact with the supplier.

Experimental Protocols

The following are representative experimental methodologies relevant to the use of Saroglitzazar and its metabolites. **Saroglitzazar sulfoxide-d4** would typically be used as an internal standard in methods similar to the bioanalytical protocol described below.

Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of Saroglitzazar in human plasma and is a primary application for **Saroglitzazar sulfoxide-d4** as an internal standard.[5] [6]

Objective: To determine the concentration of Saroglitzazar in human plasma samples.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of human plasma, add the internal standard (**Saroglitzazar sulfoxide-d4**).
 - Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20 v/v).[7]
 - Vortex the mixture and centrifuge to separate the organic and aqueous layers.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for analysis.
- Chromatographic Conditions:
 - LC System: A validated HPLC system.
 - Column: ACE-5, C18 (4.6 × 100 mm).[5]
 - Mobile Phase: A gradient mobile phase consisting of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.[5][6]

- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.[8]
- Injection Volume: 10 µL.[8]
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5][6]
 - MRM Transitions:
 - Saroglitzazar: m/z 440.2 → 366.0 and m/z 440.2 → 183.1.[5][6]
 - **Saroglitzazar sulfoxide-d4** (Internal Standard): The specific transition would need to be determined, but would be expected to be approximately m/z 460.6 → [fragment ion].
- Data Analysis: Quantify Saroglitzazar by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro PPAR α /PPAR γ Transactivation Assay

This protocol is for evaluating the agonist activity of compounds like Saroglitzazar on PPAR receptors in a cell-based assay.

Objective: To measure the activation of PPAR α and PPAR γ by Saroglitzazar in vitro.

Methodology:

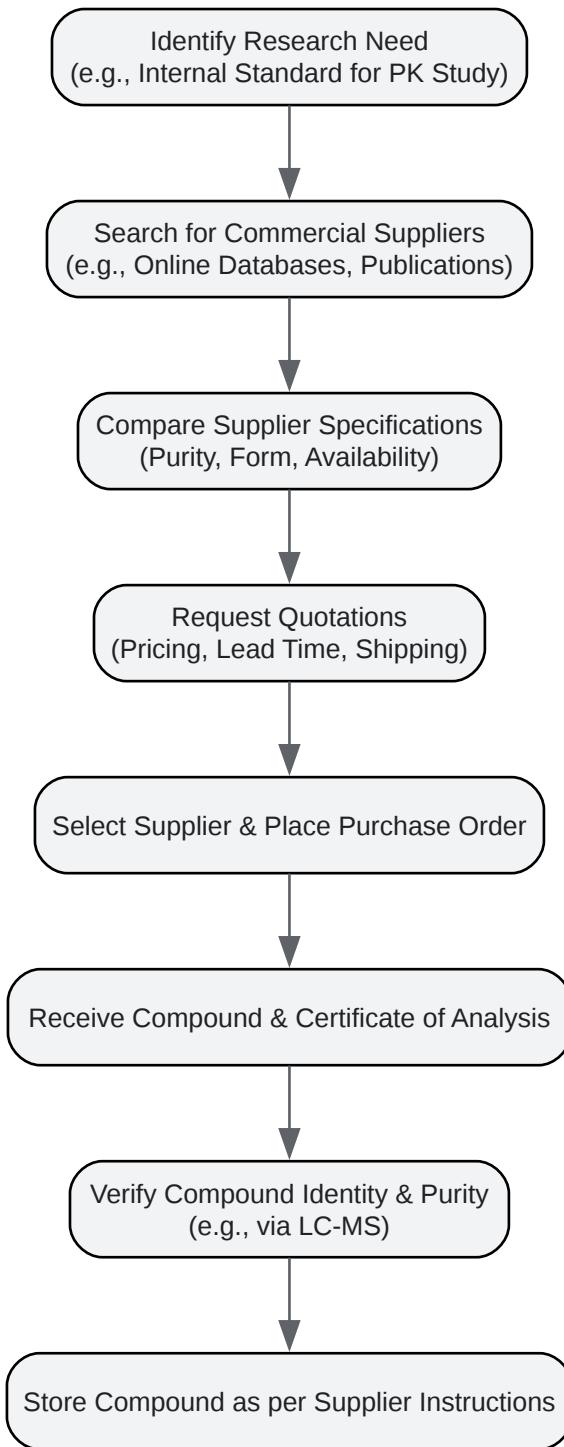
- Cell Culture and Transfection:
 - Seed HepG2 cells in 12-well plates at a density of 400,000 cells/well.[9]
 - Transfect the cells with appropriate plasmids: a PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter plasmid and a constitutively active β -galactosidase plasmid (for normalization).

- Compound Treatment:
 - After an initial incubation period (e.g., 3 hours), add varying concentrations of Saroglitazar to the cell media.[9]
 - Incubate the cells with the compound for 20-22 hours at 37°C in a 5% CO₂ incubator.[9]
- Luciferase and β-Galactosidase Assays:
 - Wash the cells with Phosphate Buffered Saline (PBS).
 - Lyse the cells and collect the supernatant.
 - Measure luciferase activity using a commercial luciferase assay system, which indicates the level of PPRE activation.[9]
 - Measure β-galactosidase activity (e.g., using an ELISA reader at 415 nm) to normalize for transfection efficiency.[9]
- Data Analysis:
 - Calculate the relative luciferase activity (normalized to β-galactosidase activity).
 - Plot the normalized luciferase activity against the concentration of Saroglitazar to determine the EC₅₀ value.

Visualizations

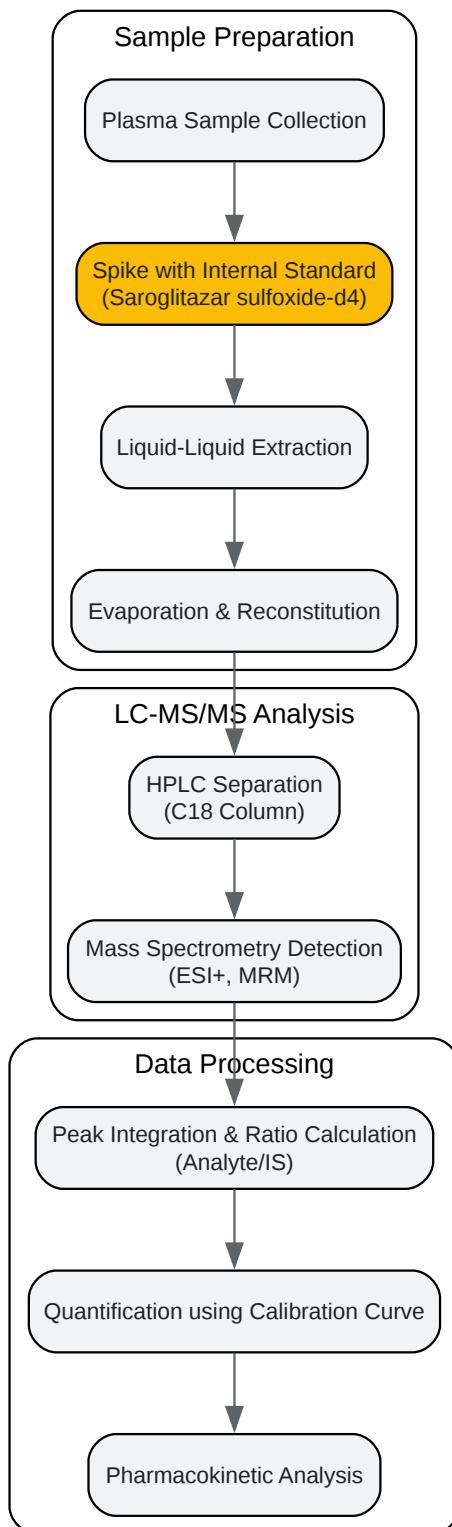
The following diagrams illustrate key workflows and concepts relevant to the procurement and use of **Saroglitazar sulfoxide-d4**.

Procurement Workflow for Saroglitazar sulfoxide-d4

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Procurement Workflow for Research Compound

LC-MS/MS Bioanalytical Workflow

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Saroglitzar Sulfoxide-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555423#commercial-suppliers-of-saroglitzar-sulfoxide-d4>]

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